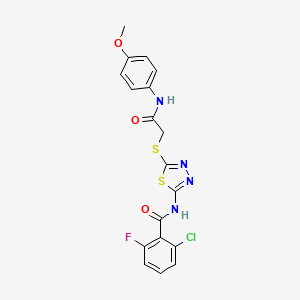
2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14ClFN4O3S2 and its molecular weight is 452.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-6-fluoro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic molecule that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring , which is often associated with various pharmacological activities.
- A benzamide backbone that enhances the molecule's stability and bioactivity.
- A fluorine and chlorine substitution that may influence its interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity
- The 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. For example, compounds containing this scaffold have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Studies indicate that halogen substitutions (like chlorine and fluorine) can enhance antibacterial activity against Gram-positive bacteria .
- Antiparasitic Effects
- Cytotoxicity and Anti-cancer Potential
Case Studies
- A study evaluated a series of thiadiazole compounds for their antibacterial activity. Among them, those with methoxy and halogen substitutions exhibited the highest potency against E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
Data Tables
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Thiadiazole A | Thiadiazole A | 32 | Antibacterial |
| Thiadiazole B | Thiadiazole B | 42 | Antifungal |
| Thiadiazole C | Thiadiazole C | 47.5 | Antitubercular |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Binding : The thiadiazole moiety is known to bind to DNA, disrupting essential functions in pathogens.
- Enzyme Inhibition : Compounds like this can inhibit enzymes critical for microbial survival, leading to cell death.
属性
IUPAC Name |
2-chloro-6-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3S2/c1-27-11-7-5-10(6-8-11)21-14(25)9-28-18-24-23-17(29-18)22-16(26)15-12(19)3-2-4-13(15)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADZBHHTJTXMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














